methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate
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Description
Methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the compound , have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory effects . This suggests they could be used in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This indicates potential use in antiviral drug development.
Antifungal Activity
These compounds have demonstrated antifungal properties . They could be used in the creation of new antifungal medications.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant effects . This suggests potential applications in conditions where oxidative stress plays a role.
Antitumor Activity
These compounds have exhibited antitumor activities . This indicates potential use in cancer treatment.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This suggests potential applications in conditions where kinase activity is implicated.
Drug Discovery Research
The structure of pyrrolopyrazine derivatives, including the compound , is an attractive scaffold for drug discovery research . This means they could be used as a starting point for the development of new drugs.
properties
IUPAC Name |
methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-13(18)11-8(3-6-21-11)14-12(17)9-7-10-16(15-9)4-2-5-20-10/h3,6-7H,2,4-5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHDFZSGKGUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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